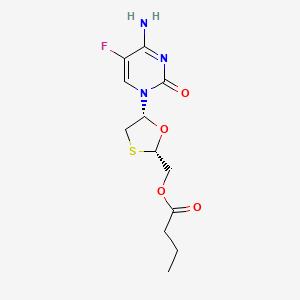

((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate

Descripción

Introduction and Research Context

Historical Development in Nucleoside Analog Research

Evolution of Oxathiolane Nucleoside Research

The exploration of 1,3-oxathiolane nucleosides originated from efforts to address the metabolic instability and toxicity of early nucleoside analogues. Researchers recognized that replacing the furanose oxygen with sulfur in the sugar moiety could enhance resistance to enzymatic degradation while maintaining antiviral activity. Initial synthetic challenges centered on achieving stereochemical control during glycosidic bond formation, as only the β-ᴅ-cis enantiomers exhibited potent antiviral effects. For example, Lamivudine ((−)-2′,3′-dideoxy-3′-thiacytidine) emerged as a breakthrough in the 1990s due to its high selectivity for HIV reverse transcriptase over human polymerases, a property attributed to its (2R,5S) configuration.

Key advancements in oxathiolane chemistry included the use of enzymatic resolution to separate enantiomers and Lewis acid-mediated glycosylation to favor β-anomer formation. The discovery that the (−)-enantiomer of Emtricitabine possessed superior antiviral activity and lower toxicity than its (+)-counterpart underscored the critical role of stereochemistry in therapeutic design. These findings catalyzed the development of synthetic methodologies to produce enantiomerically pure intermediates, such as the lipase-catalyzed hydrolysis of racemic oxathiolane propionates.

Emtricitabine Development Timeline

Emtricitabine’s development traces back to 1990, when the Liotta and Schinazi groups synthesized racemic 5-fluoro-oxathiolane cytidine analogues. Preclinical studies revealed that the (−)-enantiomer (FTC) inhibited HIV-1 replication at nanomolar concentrations with minimal cytotoxicity, prompting partnerships between academic institutions and pharmaceutical firms. Clinical trials initiated in 1996 demonstrated its suitability for once-daily dosing, leading to FDA approval in 2003 as part of combination therapies like Truvada® and Atripla®. The compound’s long intracellular half-life (10–39 hours) and high oral bioavailability positioned it as a cornerstone of modern antiretroviral regimens.

Emergence of Prodrug Strategies for Nucleoside Analogues

Prodrug approaches gained prominence to overcome limitations such as poor membrane permeability and rapid first-pass metabolism. Early strategies focused on masking polar hydroxyl groups through esterification, as seen in Tenofovir disoproxil fumarate. For oxathiolane nucleosides, butyrate esterification emerged as a method to enhance lipophilicity and systemic absorption. This modification delays hydrolysis until hepatic or intracellular enzymatic cleavage releases the active parent drug, Emtricitabine. The success of such strategies is evident in the progression of ((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate, which leverages esterase-mediated activation to optimize therapeutic delivery.

Significance in Antiviral Research Landscape

Position Within HIV Treatment Research Framework

As a prodrug of Emtricitabine, this compound contributes to the "nucleoside backbone" of combination antiretroviral therapy (cART). Its mechanism involves incorporation into viral DNA by reverse transcriptase, resulting in chain termination due to the absence of a 3′-hydroxyl group. This action complements non-NRTIs and integrase inhibitors, enabling multi-target suppression of HIV replication. The compound’s design aligns with the shift toward fixed-dose combinations that improve patient adherence and reduce pill burden.

Comparative Position Among Nucleoside Reverse Transcriptase Inhibitors

Emtricitabine and its prodrug derivatives exhibit distinct advantages over earlier NRTIs:

| Feature | Emtricitabine Prodrug | Zidovudine (AZT) | Stavudine (d4T) |

|---|---|---|---|

| Half-life (h) | 10–39 | 0.5–3 | 1.1–1.4 |

| Dosing Frequency | Once daily | Twice daily | Twice daily |

| Resistance Barrier | High | Moderate | Low |

The 5-fluoro substitution in Emtricitabine enhances binding affinity to mutant reverse transcriptase variants, reducing the emergence of resistance compared to Lamivudine. Additionally, the prodrug’s esterification minimizes gastrointestinal irritation, a common issue with older NRTIs like Zalcitabine.

Impact on Prodrug Development Paradigms

The success of ((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate has influenced prodrug design in three key areas:

- Targeted Activation : Ester linkages are engineered to resist plasma esterases, ensuring selective hydrolysis in hepatocytes or immune cells.

- Stereochemical Preservation : Synthetic routes maintain the (2S,5R) configuration critical for antiviral activity, avoiding racemization during esterification.

- Lipid Solubility Optimization : Butyrate’s four-carbon chain balances lipophilicity and hydrolysis kinetics, improving blood-brain barrier penetration for potential CNS reservoir targeting.

Structural Relationship to Emtricitabine

Butyrate Ester Modification Significance

The butyrate ester serves dual roles:

- Pharmacokinetic Enhancement : By increasing logP from −1.5 (Emtricitabine) to 0.8, the prodrug achieves higher oral absorption and tissue distribution.

- Metabolic Stability : Slow esterase-mediated cleavage ensures sustained release, maintaining therapeutic plasma concentrations between doses.

Comparative hydrolysis studies show that butyrate esters exhibit longer half-lives (t~1/2~ = 4.2 h) than acetate (t~1/2~ = 1.1 h) or propionate (t~1/2~ = 2.7 h) analogues, justifying their selection for this prodrug.

Stereochemical Considerations in Modification

The (2S,5R) configuration is indispensable for antiviral activity. Molecular docking studies reveal that this stereoisomer optimally positions the 5-fluorocytosine base for hydrogen bonding with Lys65 and Arg72 in HIV reverse transcriptase. Altering the configuration to (2R,5S) reduces binding affinity by 300-fold, underscoring the precision required in synthetic routes. Enzymatic resolution using Mucor miehei lipase ensures >99% enantiomeric excess in the final product, avoiding the toxicity associated with racemic mixtures.

Functional Relationships Between Parent and Prodrug Forms

Upon administration, the prodrug undergoes sequential metabolic activation:

- Ester Hydrolysis : Hepatic carboxylesterases cleave the butyrate group, yielding Emtricitabine.

- Phosphorylation : Cellular kinases convert Emtricitabine to its triphosphate form, which competes with endogenous deoxycytidine triphosphate for incorporation into viral DNA.

- Chain Termination : The lack of a 3′-hydroxyl group in the triphosphate analogue halts DNA elongation, effectively inhibiting viral replication.

This prodrug strategy decouples absorption efficiency from antiviral activity, allowing independent optimization of each parameter—a paradigm now applied to next-generation NRTIs like Islatravir.

Propiedades

IUPAC Name |

[(2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O4S/c1-2-3-9(17)19-5-10-20-8(6-21-10)16-4-7(13)11(14)15-12(16)18/h4,8,10H,2-3,5-6H2,1H3,(H2,14,15,18)/t8-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXKOXQEQONOBG-SCZZXKLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC[C@H]1O[C@H](CS1)N2C=C(C(=NC2=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving fluorinated and aminated precursors.

Oxathiolane Ring Formation: The oxathiolane ring is formed via a cyclization reaction, often involving thiol and epoxide intermediates.

Esterification: The final step involves esterification, where the oxathiolane intermediate is reacted with butyric acid or its derivatives under acidic or basic conditions to form the butyrate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiolane ring.

Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be explored for its interactions with enzymes and nucleic acids, given its structural similarity to nucleoside analogs.

Medicine

In medicine, the compound could be investigated for its potential antiviral or anticancer properties, leveraging its ability to interfere with nucleic acid synthesis.

Industry

Industrially, the compound might be used in the synthesis of pharmaceuticals or as a precursor for more complex chemical entities.

Mecanismo De Acción

The mechanism of action of ((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate likely involves its incorporation into biological pathways where it can mimic or inhibit natural substrates. Its molecular targets may include enzymes involved in nucleic acid synthesis, leading to potential antiviral or anticancer effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of ((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate, it is compared to structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings and Differentiation

Prodrug Potential: The butyrate ester in the target compound increases lipophilicity (logP ~1.5–2.0) compared to emtricitabine (logP ~-0.5), suggesting enhanced membrane permeability and oral absorption . In contrast, the thioacetate derivative (logP ~1.0) may exhibit slower hydrolysis due to sulfur’s electron-withdrawing effects . The L-menthyl ester (logP ~3.5) demonstrates improved crystallinity and thermal stability, advantageous for formulation .

Metabolic Stability :

- The 5-fluoro substituent in the target compound and emtricitabine reduces susceptibility to deamination compared to lamivudine, which lacks fluorine .

- Ester hydrolysis rates vary: butyrate esters are typically cleaved by carboxylesterases in the liver, while thioacetates may require glutathione-dependent pathways .

Antiviral Activity: Emtricitabine and lamivudine inhibit HIV reverse transcriptase with EC₅₀ values of 0.01–0.1 μM. The target compound’s activity is hypothesized to depend on intracellular conversion to emtricitabine . Fluorine’s electronegativity enhances binding to the enzyme’s active site, as seen in the 10-fold higher potency of 5-fluoro derivatives compared to non-fluorinated analogues .

Synthetic Accessibility :

- The target compound is synthesized via esterification of emtricitabine’s hydroxyl group under anhydrous conditions (e.g., using butyryl chloride and DMAP), similar to methods for thioacetate derivatives .

- Crystallization challenges in prodrugs (e.g., polymorphism in L-menthyl esters) are mitigated by optimizing solvent systems (e.g., acetone/water) .

Actividad Biológica

((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate, commonly referred to as a derivative of Emtricitabine, is a compound of significant interest in medicinal chemistry due to its antiviral properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of ((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate is C₁₂H₁₆FN₃O₄S, with a molecular weight of 299.34 g/mol. The compound is characterized by its oxathiolane ring structure which is crucial for its biological activity.

The primary mechanism through which ((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate exerts its effects is through inhibition of viral reverse transcriptase. This enzyme is critical for the replication of retroviruses, including HIV. By mimicking natural substrates of the enzyme, this compound effectively disrupts the viral life cycle.

Biological Activity

Recent studies have highlighted several key aspects of the biological activity of this compound:

- Antiviral Efficacy :

- Cellular Uptake :

- Resistance Profile :

Case Studies

Several case studies have explored the clinical implications and therapeutic potential of ((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate:

Safety and Toxicity

While generally well-tolerated, some adverse effects have been reported, including gastrointestinal disturbances and potential hepatotoxicity at high doses. Long-term safety profiles are still under investigation.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate, particularly regarding stereochemistry?

- Methodological Answer : Synthesis optimization requires stereoselective control due to the compound’s chiral centers. Techniques include:

- Use of chiral catalysts (e.g., asymmetric hydrogenation) to enhance enantiomeric excess.

- Monitoring reaction progress with chiral HPLC or polarimetry to verify stereochemical integrity .

- Adjusting reaction conditions (temperature, solvent polarity) to minimize racemization, as seen in fluorinated pyrimidine syntheses .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine incorporation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., fluorine-19) .

- X-ray Crystallography : Resolves absolute configuration of chiral centers, critical for biological activity studies .

- HPLC with UV/Vis Detection : Assesses purity (>95% as per research-grade standards) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its potential as a nucleoside analog?

- Methodological Answer :

- Enzymatic Assays : Test inhibition of viral polymerases (e.g., HIV reverse transcriptase) using fluorogenic substrates to measure IC₅₀ values .

- Cell-Based Studies : Evaluate antiviral efficacy in vitro (e.g., cytopathic effect reduction assays) with cytotoxicity controls .

- Molecular Docking : Model interactions with target enzymes (e.g., binding affinity to conserved active sites) to rationalize structure-activity relationships .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction conditions (e.g., catalyst loading, temperature) to identify critical yield-limiting factors (see Table 1) .

- Batch Analysis : Compare impurity profiles (via LC-MS) to rule out side products affecting biological results .

- Replication Studies : Validate activity in independent labs using standardized protocols (e.g., fixed cell lines, consistent assay buffers) .

Q. What strategies are recommended for studying the impact of chirality on pharmacokinetic properties?

- Methodological Answer :

- Enantiomer Separation : Use chiral stationary phases in HPLC to isolate (2S,5R) and (2R,5S) forms .

- Pharmacokinetic Profiling : Compare half-life, metabolic stability (e.g., liver microsome assays), and tissue distribution of enantiomers in animal models .

- Metabolite Identification : LC-MS/MS to detect chiral-specific metabolites (e.g., glucuronidation or phosphorylation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.